molecular formula C19H22N4O3 B10994695 Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide

Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide

Cat. No.: B10994695
M. Wt: 354.4 g/mol
InChI Key: OUHLYBAURIIVLM-KRWDZBQOSA-N
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Description

N-[(1S)-1-BENZYL-2-OXO-2-(4-PYRIDYLAMINO)ETHYL]-4-MORPHOLINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a pyridylamino group, and a morpholinecarboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(2S)-1-oxo-3-phenyl-1-(pyridin-4-ylamino)propan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C19H22N4O3/c24-18(21-16-6-8-20-9-7-16)17(14-15-4-2-1-3-5-15)22-19(25)23-10-12-26-13-11-23/h1-9,17H,10-14H2,(H,22,25)(H,20,21,24)/t17-/m0/s1

InChI Key

OUHLYBAURIIVLM-KRWDZBQOSA-N

Isomeric SMILES

C1COCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3

Canonical SMILES

C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-BENZYL-2-OXO-2-(4-PYRIDYLAMINO)ETHYL]-4-MORPHOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst. The reaction is carried out in an oil bath at temperatures between 120 to 160°C for 16 to 20 hours under nitrogen protection . The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-BENZYL-2-OXO-2-(4-PYRIDYLAMINO)ETHYL]-4-MORPHOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1S)-1-BENZYL-2-OXO-2-(4-PYRIDYLAMINO)ETHYL]-4-MORPHOLINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1S)-1-BENZYL-2-OXO-2-(4-PYRIDYLAMINO)ETHYL]-4-MORPHOLINECARBOXAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S)-1-BENZYL-2-OXO-2-(4-PYRIDYLAMINO)ETHYL]-4-MORPHOLINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for research and industrial purposes.

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